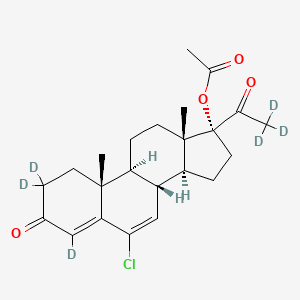

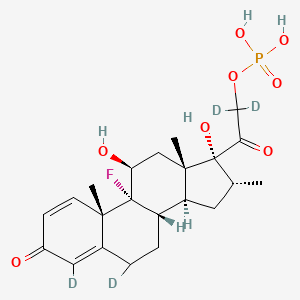

Dexamethasone phosphate-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phosphate de dexamethasone-d4: est une forme deutérée du phosphate de dexamethasone, un glucocorticoïde synthétique. Ce composé est utilisé comme étalon interne en spectrométrie de masse pour la quantification de la dexamethasone. Les atomes de deutérium remplacent les atomes d'hydrogène dans la molécule, fournissant un isotope stable qui aide à la mesure et à l'analyse précises .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse du phosphate de dexamethasone-d4 implique la deutération de la dexamethasone. Le processus commence généralement avec l'acétate de dexamethasone, qui subit une série de réactions, notamment l'ouverture du cycle, la recristallisation, l'hydrolyse catalysée par une base, l'estérification avec du chlorure de pyrophosphoryle et la formation de sel par neutralisation .

Méthodes de production industrielle : La production industrielle du phosphate de dexamethasone-d4 suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et des conditions de réaction contrôlées pour garantir la cohérence et la qualité du produit final. Le composé est ensuite purifié et cristallisé pour obtenir la forme deutérée souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : Le phosphate de dexamethasone-d4 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent convertir le phosphate de dexamethasone-d4 en ses alcools correspondants.

Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les conditions varient en fonction du substituant, mais les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et déshydrogénés du phosphate de dexamethasone-d4 .

Applications de la recherche scientifique

Chimie : Le phosphate de dexamethasone-d4 est utilisé comme étalon interne en spectrométrie de masse pour la quantification précise de la dexamethasone dans divers échantillons .

Biologie : En recherche biologique, le composé est utilisé pour étudier le métabolisme et la pharmacocinétique de la dexamethasone. Il aide à comprendre le comportement du médicament dans les systèmes biologiques .

Médecine : Le phosphate de dexamethasone-d4 est utilisé dans les études cliniques pour surveiller les niveaux de dexamethasone chez les patients en cours de traitement. Cela aide à optimiser le dosage et à améliorer les résultats thérapeutiques .

Industrie : Dans l'industrie pharmaceutique, le composé est utilisé dans le développement et le contrôle de la qualité des médicaments à base de dexamethasone. Il garantit la précision et la fiabilité des méthodes analytiques utilisées dans le développement des médicaments .

Mécanisme d'action

Le phosphate de dexamethasone-d4 exerce ses effets en se liant au récepteur des glucocorticoïdes, un type de récepteur nucléaire. Cette liaison conduit à l'activation ou à la répression de gènes spécifiques impliqués dans les réponses inflammatoires et immunitaires. Le composé réduit l'inflammation en supprimant la migration des neutrophiles, en réduisant la production de médiateurs inflammatoires et en inversant l'augmentation de la perméabilité capillaire .

Applications De Recherche Scientifique

Chemistry: Dexamethasone phosphate-d4 is used as an internal standard in mass spectrometry for the accurate quantification of dexamethasone in various samples .

Biology: In biological research, the compound is used to study the metabolism and pharmacokinetics of dexamethasone. It helps in understanding the drug’s behavior in biological systems .

Medicine: this compound is used in clinical studies to monitor the levels of dexamethasone in patients undergoing treatment. This helps in optimizing dosage and improving therapeutic outcomes .

Industry: In the pharmaceutical industry, the compound is used in the development and quality control of dexamethasone-based drugs. It ensures the accuracy and reliability of analytical methods used in drug development .

Mécanisme D'action

Dexamethasone phosphate-d4 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound decreases inflammation by suppressing neutrophil migration, reducing the production of inflammatory mediators, and reversing increased capillary permeability .

Comparaison Avec Des Composés Similaires

Composés similaires :

Dexamethasone : La forme non deutérée du phosphate de dexamethasone-d4, utilisée à des fins similaires mais sans marquage isotopique stable.

Bêtaméthasone : Un autre glucocorticoïde synthétique présentant des propriétés anti-inflammatoires et immunosuppressives similaires.

Prednisolone : Un corticostéroïde utilisé à des fins thérapeutiques similaires mais avec des propriétés pharmacocinétiques différentes.

Unicité : Le phosphate de dexamethasone-d4 est unique en raison de son marquage au deutérium, qui offre une stabilité et une précision accrues dans l'analyse par spectrométrie de masse. Cela en fait un outil précieux en recherche et en milieu clinique .

Propriétés

Formule moléculaire |

C22H30FO8P |

|---|---|

Poids moléculaire |

476.5 g/mol |

Nom IUPAC |

[1,1-dideuterio-2-[(8S,9R,10S,11S,13S,14S,16R,17R)-4,6-dideuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate |

InChI |

InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D,9D,11D2/t4?,12-,15+,16+,17+,19+,20+,21+,22+ |

Clé InChI |

VQODGRNSFPNSQE-SOEBWSEYSA-N |

SMILES isomérique |

[2H]C1C[C@H]2[C@@H]3C[C@H]([C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)O)C)(C(=O)C([2H])([2H])OP(=O)(O)O)O)C |

SMILES canonique |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

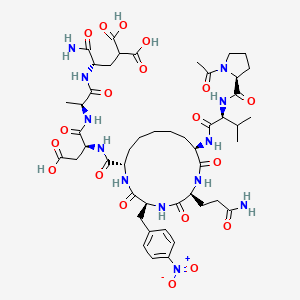

![8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride](/img/structure/B12399175.png)

![[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)](/img/structure/B12399192.png)